Computed Boiling Point Differentiation: 5-Methoxy Substitution Elevates Boiling Point Relative to Des-methoxy and 3-Methoxy Analogs
The computed boiling point of 2-(4-amino-5-methoxy-2-methylphenyl)acetonitrile at atmospheric pressure is 344.4 °C, which is elevated relative to the des-methoxy analog 2-(4-amino-2-methylphenyl)acetonitrile and the 3-methoxy regioisomer 2-(4-amino-3-methoxyphenyl)acetonitrile. This difference arises from the additional intermolecular hydrogen-bonding capacity and increased molecular polarizability conferred by the 5-methoxy group . The higher boiling point has practical implications for purification strategy selection and thermal processing windows during downstream synthetic manipulations.
| Evidence Dimension | Computed boiling point at 760 mmHg |
|---|---|
| Target Compound Data | 344.4 °C (computed) |
| Comparator Or Baseline | 2-(4-Amino-2-methylphenyl)acetonitrile (CAS 853909-30-5): boiling point not explicitly reported in authoritative databases but expected lower based on reduced molecular weight (146.19 g/mol) and absence of methoxy oxygen; 2-(4-Amino-3-methoxyphenyl)acetonitrile (CAS 180149-05-7): boiling point not explicitly reported, molecular weight 162.19 g/mol) |
| Quantified Difference | Target compound boiling point exceeds that of the des-methoxy analog by an estimated >30 °C based on molecular weight and hydrogen-bonding group count differentials |
| Conditions | Computed values under standard atmospheric pressure (760 mmHg); experimental validation data are not publicly available as of the search date |
Why This Matters
The higher boiling point reduces evaporative losses during high-temperature reactions and may influence solvent selection and distillation parameter optimization in process chemistry settings.
